Fluorocitric acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXLYHAWEBCTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14466-42-3 (unspecified hydrochloride salt) | |
| Record name | Fluorocitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80957104 | |
| Record name | Fluorocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-89-1 | |
| Record name | Fluorocitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorocitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Formation of Fluorocitric Acid
Precursor Conversion: Fluoroacetate (B1212596) to Fluoroacetyl-Coenzyme A
The initial step in fluorocitrate biosynthesis involves the conversion of fluoroacetate to fluoroacetyl-coenzyme A (fluoroacetyl-CoA). wikipedia.orgontosight.ainih.govacs.orgrsc.org This activation reaction is catalyzed by the enzyme acetyl-CoA synthetase (also known as acetate (B1210297) thiokinase) and occurs in the mitochondria. wikipedia.orgontosight.ainih.gov Fluoroacetyl-CoA is structurally similar to acetyl-CoA, a central metabolite, which allows it to enter subsequent metabolic pathways. ontosight.aiacs.org
Enzymatic Condensation: Fluoroacetyl-Coenzyme A and Oxaloacetate by Citrate (B86180) Synthase
Following its formation, fluoroacetyl-CoA undergoes an enzymatic condensation with oxaloacetate to produce fluorocitrate. wikipedia.orgphys.orgwikipedia.orgontosight.airsc.orgroyalsocietypublishing.org This reaction is catalyzed by citrate synthase (EC 2.3.3.1), the same enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate in the normal TCA cycle. phys.orgbristol.ac.ukvaia.comroyalsocietypublishing.org The mechanism of this reaction involves the deprotonation of the acetyl moiety of fluoroacetyl-CoA, forming an enolate intermediate, followed by a nucleophilic attack of this enolate on oxaloacetate. royalsocietypublishing.orgresearchgate.netresearchgate.net The resulting citryl-CoA intermediate is then hydrolyzed by the enzyme to yield fluorocitrate and coenzyme A. royalsocietypublishing.org
Citrate synthase exhibits a high degree of stereoselectivity in the formation of fluorocitrate. phys.orgbristol.ac.ukroyalsocietypublishing.orgic.ac.uk While two stereoisomers of fluorocitrate can potentially be formed from fluoroacetyl-CoA, the enzyme predominantly produces the (2R,3R)-fluorocitrate isomer. phys.orgroyalsocietypublishing.orgresearchgate.netic.ac.uk This specific isomer is the one responsible for the potent inhibition of aconitase. phys.orgbristol.ac.ukroyalsocietypublishing.orgic.ac.uk The stereoselectivity arises from the enzyme's ability to selectively abstract either the pro-R or pro-S proton from the fluoroacetyl moiety of fluoroacetyl-CoA, leading to the formation of specific enolate intermediates (E- or Z-enolate). royalsocietypublishing.orgresearchgate.netic.ac.uk For citrate synthase, the condensation proceeds with an inversion of configuration at the carbon center and an attack on the Si-face of the α-carbonyl of oxaloacetate. ic.ac.uk Research using high-level quantum mechanics/molecular mechanics (QM/MM) modeling has provided insights into this stereospecific control, indicating that the observed selectivity is largely a result of the inherent energy differences between the E- and Z-enolates of fluoroacetyl-CoA. royalsocietypublishing.orgresearchgate.netresearchgate.netic.ac.uk
Kinetic studies on citrate synthase highlight its efficiency in converting fluoroacetyl-CoA to fluorocitrate. The enzyme's catalytic action involves a minimum of three kinetic steps: enzyme-substrate complex formation, acylation of the enzyme to form an acyl-anhydride intermediate, and deacylation. acs.org The high specificity of the enzyme for fluoroacetyl-CoA over its non-fluorinated analog, acetyl-CoA, is attributed to the unique properties of fluorine, which enhance the reaction rate. acs.org This allows for fluorine discrimination even when both substrates are present at saturating concentrations. acs.org
Stereoselective Enzymatic Synthesis of Active Isomers
Cellular and Subcellular Localization of Fluorocitrate Synthesis
The biosynthesis of fluorocitrate primarily occurs within the mitochondria of cells. wikipedia.org The initial activation of fluoroacetate to fluoroacetyl-CoA by acetyl-CoA synthetase takes place in the mitochondria. wikipedia.orgnih.gov Subsequently, the condensation of fluoroacetyl-CoA with oxaloacetate, catalyzed by citrate synthase, also occurs within this organelle as part of the mitochondrial TCA cycle. wikipedia.orgphys.orgbristol.ac.ukwikipedia.org This subcellular localization is critical for the "lethal synthesis" mechanism, as fluorocitrate then directly targets aconitase, another mitochondrial enzyme of the TCA cycle. wikipedia.orgphys.orgbristol.ac.ukwikipedia.orgontosight.aivaia.com
Molecular Mechanisms of Fluorocitric Acid Action
Inhibition of Aconitase Hydratase in the Tricarboxylic Acid Cycle
Fluorocitrate acts as a potent inhibitor of aconitase (aconitate hydratase, EC 4.2.1.3), a crucial enzyme in the TCA cycle. nih.govwikipedia.orgunl.edubionet.nz Aconitase is responsible for the stereo-specific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an obligatory intermediate. nih.gov The inhibition of aconitase by fluorocitrate leads to a significant accumulation of citrate within tissues and plasma, disrupting cellular energy production and ultimately leading to energy deprivation. unl.eduresearchgate.netbionet.nz
Nature of Aconitase Inhibition: Competitive and Reversible vs. Irreversible Binding
The nature of aconitase inhibition by fluorocitrate can vary depending on the substrate. When citrate serves as the substrate, fluorocitrate exhibits partially competitive inhibition with a reported inhibition constant (K_i) of 3.4 x 10⁻⁸ M. nih.gov In contrast, with cis-aconitate as the substrate, the inhibition is partially non-competitive, with a K_i of 3.0 x 10⁻⁸ M. nih.gov Kinetic studies generally suggest that this inhibition is reversible. nih.govunl.eduunl.edu
However, the interaction is more complex than simple reversible binding. The inhibitory isomer, (-)-erythro-2-fluorocitrate, acts as a mechanism-based inhibitor, leading to the rapid inactivation of aconitase. nih.govunl.edunih.gov The enzyme processes 2-fluorocitrate by converting it to fluoro-cis-aconitate, which then undergoes a reaction involving the addition of hydroxide (B78521) and the subsequent loss of a fluoride (B91410) ion, resulting in the formation of 4-hydroxy-trans-aconitate (HTn). nih.govnih.gov This HTn product binds very tightly to the enzyme, although the binding is not covalent. nih.govnih.govsquarespace.com Spectroscopic data and crystal structure analysis of the enzyme-inhibitor complex support the formation of HTn as the tightly bound inhibitory product. nih.govnih.gov The structure reveals four hydrogen bonds involving HTn, a water molecule bound to the [4Fe-4S] cluster, Asp-165, and His-167, contributing to its strong affinity. nih.govsquarespace.com Despite its tight binding, HTn can be slowly displaced by a large excess of isocitrate, indicating that the binding is tight but ultimately not irreversible. nih.govnih.gov
Table 1: Inhibition Constants (K_i) of Fluorocitrate on Aconitase Hydratase
| Substrate Used | Inhibition Type | K_i Value (M) |
| Citrate | Partially Competitive | 3.4 x 10⁻⁸ nih.gov |
| cis-Aconitate | Partially Non-Competitive | 3.0 x 10⁻⁸ nih.gov |
Structure-Activity Relationships of Fluorocitrate Isomers with Aconitase
Fluorocitrate exists in four possible isomers. unl.edu Among these, the specific isomer responsible for the potent inhibition of aconitase is identified as (-)-erythro-2-fluorocitrate, which corresponds to the (2R,3R) absolute configuration. nih.govunl.eduunl.edusquarespace.comescholarship.org This particular stereoisomer is the one formed through "lethal synthesis" from fluoroacetyl-CoA and oxaloacetate by citrate synthase. unl.eduunl.eduescholarship.org
The mechanism of inhibition is stereospecific. When (-)-erythro-2-fluorocitrate is incubated with aconitase, the enzyme catalyzes its conversion to fluoro-cis-aconitate, followed by defluorination to form the tightly binding inhibitor, 4-hydroxy-trans-aconitate (HTn). nih.govnih.gov The release of fluoride ions from this reaction is stoichiometric with the enzyme concentration, suggesting a catalytic inactivation of the enzyme. nih.govnih.govsquarespace.com In contrast, the (+)-erythro-isomer, or (2S,3S)-fluorocitrate, acts as a pseudo-substrate. nih.gov When this isomer interacts with aconitase, it is proposed to form 2-fluoroisocitrate, which then undergoes defluorination to produce oxalosuccinate. nih.govnih.gov Oxalosuccinate is subsequently released from the enzyme and can spontaneously decarboxylate to α-ketoglutarate. nih.govnih.gov In this case, the fluoride release is stoichiometric with the total substrate added, indicating a turnover rather than a stoichiometric enzyme inactivation. nih.govnih.gov
Interactions with Mitochondrial Proteins and Citrate Transport Systems
Beyond its direct inhibition of aconitase, fluorocitrate has been implicated in interactions with other mitochondrial components. While early claims suggested direct inhibition of the tricarboxylate carrier, later studies clarified that the observed inhibition of citrate transport was primarily a consequence of aconitase inhibition rather than a direct effect on the carrier itself. nih.govannualreviews.org However, some research still indicates that fluorocitrate may impede citrate transport into and out of mitochondria. bionet.nz More recent perspectives suggest that fluorocitrate's mode of action involves binding with mitochondrial proteins, which subsequently hinders the transport of citrate and its utilization for cellular energy production. unl.eduescholarship.org Furthermore, fluorocitrate has been identified as a competitive inhibitor of the citrate-binding protein. cdnsciencepub.com Studies using isolated rat liver mitochondria, Ehrlich ascites tumor cells, and cardiomyocytes have shown that the effects of fluorocitrate are dependent on the specific respiratory substrates present. researchgate.net
Downstream Effects on Intermediary Metabolism beyond Aconitase Inhibition
The primary consequence of aconitase inhibition by fluorocitrate is the disruption of the TCA cycle, leading to a significant accumulation of citrate. wikipedia.orgunl.eduresearchgate.netbionet.nz This metabolic block results in a severe reduction in cellular energy production. unl.edu The accumulation of citrate is a hallmark of fluorocitrate poisoning, with notable increases in organs such as the heart, kidney, spleen, and brain. unl.edu
Impact on Succinate (B1194679) Dehydrogenase Activity
Fluorocitrate has been reported to directly inhibit succinate dehydrogenase (SDH) activity. bionet.nznih.govresearchgate.net Succinate dehydrogenase is a crucial enzyme in both the TCA cycle and the electron transport chain, linking the two pathways. nih.gov While the direct inhibition by fluorocitrate is noted, it is also important to consider that fluoride ions, which are released during the metabolism of fluorocitrate, can also influence SDH activity. nih.gov Fluoride can act as a competitive inhibitor of SDH at lower succinate concentrations and as a non-competitive inhibitor at higher succinate concentrations. nih.gov
Cellular and Metabolic Consequences of Fluorocitrate Activity
Disruption of the Tricarboxylic Acid Cycle Flux
Fluorocitrate (FC) is a fluorinated carboxylic acid structurally similar to citric acid. Its toxic action initiates when fluoroacetate (B1212596) (FA) is converted into fluoroacetyl-coenzyme A (fluoroacetyl-CoA) by acetyl-CoA synthetase within the mitochondria. atamanchemicals.com Subsequently, fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, a reaction catalyzed by citrate (B86180) synthase. atamanchemicals.com
Once formed, fluorocitrate acts as a competitive inhibitor of aconitase, an enzyme crucial for the conversion of citrate to isocitrate in the tricarboxylic acid (TCA) cycle. atamanchemicals.com By binding to aconitase, fluorocitrate effectively blocks this critical step, thereby halting the progression of the entire TCA cycle. atamanchemicals.com This disruption prevents the normal flow of carbon through the cycle and, consequently, impairs the generation of essential reducing equivalents such as NADH and FADH2, as well as intermediates like succinate (B1194679), which are vital for subsequent energy production.
Accumulation of Citrate in Cellular Compartments
The competitive inhibition of aconitase by fluorocitrate leads directly to a significant accumulation of citrate within cellular compartments. This buildup of citrate occurs in various tissues and can eventually extend into the plasma. The elevated levels of citrate can have further physiological consequences, including the chelation of serum calcium.
Impairment of Cellular Respiration and Adenosine (B11128) Triphosphate Synthesis
The disruption of the TCA cycle flux by fluorocitrate directly impairs cellular respiration and the synthesis of adenosine triphosphate (ATP). As the TCA cycle is a central hub for generating the electron carriers NADH and FADH2, its inhibition by fluorocitrate severely limits the supply of these molecules to the electron transport chain. This, in turn, compromises oxidative phosphorylation, the primary process for ATP synthesis in aerobic organisms.
Research findings illustrate the impact of fluorocitrate on cellular ATP levels. For instance, studies have shown that fluorocitrate concentrations of 25 μM and 250 μM decrease intracellular ATP levels in astrocytes. Furthermore, at higher concentrations (e.g., ≥250 μM), fluorocitrate also reduces intracellular ATP levels in the dendritic processes of layer 5 pyramidal neurons.
Effects on Specific Metabolic Pathways: Gluconeogenesis and Fatty Acid Biosynthesis
The metabolic disruption caused by fluorocitrate extends beyond the TCA cycle to influence other interconnected pathways, including gluconeogenesis and fatty acid biosynthesis.
The inhibition of the TCA cycle by fluorocitrate can indirectly affect gluconeogenesis. Gluconeogenesis relies on the availability of specific intermediates, such as oxaloacetate, which are also components of the TCA cycle. By disrupting the cycle and altering the concentrations of its intermediates, fluorocitrate can potentially impact the availability of precursors necessary for glucose synthesis, thus influencing gluconeogenic flux.
Regarding fatty acid biosynthesis, studies have demonstrated that sodium fluorocitrate (SFC) can inhibit cellular uptake and oxidation of palmitate in INS-1 cells, a type of pancreatic beta cell. This inhibition was linked to SFC's protective effect against palmitate-induced lipotoxicity, suggesting a direct interference with fatty acid metabolism at an early stage. Furthermore, SFC treatment in HepG2 hepatocytes prevented palmitate-induced fat accumulation, indicating its role in modulating lipid metabolism.
Regional and Cell-Type Specific Metabolic Alterations (e.g., Astrocytes)
Fluorocitrate exhibits a notable selectivity in its cellular uptake and metabolic effects, particularly impacting astrocytes within the central nervous system. It is preferentially absorbed by glial cells, making it a commonly utilized specific metabolic inhibitor of astrocytes in research.
The effects of fluorocitrate on cellular metabolism are concentration-dependent and cell-type specific:
| Fluorocitrate Concentration | Cell Type | Effect on Intracellular ATP Levels | Effect on Ca2+ Activity | Effect on Dendritic Spine Size |
| 25 μM | Astrocytes | Decreased | Decreased | Not specified |
| 25 μM | Neurons | No significant reduction | Increased | Not specified |
| ≥250 μM | Astrocytes | Decreased | Decreased | Not specified |
| ≥250 μM | Neurons | Reduced | Reduced | Increased |
At lower concentrations (e.g., less than 25 μM), fluorocitrate primarily affects astrocytic metabolism. However, at higher concentrations (e.g., equal to or greater than 250 μM), it can directly impact neuronal metabolism and activity, including a reduction in intracellular ATP levels in the dendritic processes of neurons and an increase in dendritic spine sizes.
Beyond energy metabolism, fluorocitrate-induced astrocyte dysfunction can lead to impaired glutamate (B1630785) uptake by these cells. Given the critical role of astrocytes in clearing glutamate from the synaptic cleft, their metabolic failure can result in a massive release of glutamate and other excitatory amino acids, potentially leading to excitotoxicity. Additionally, fluorocitrate can induce membrane depolarization in astrocytes, possibly by disrupting the Na+/K+ ATPase, and decrease subthreshold K+ conductance, further highlighting its complex effects on astrocytic function.
Methodological Approaches in Fluorocitric Acid Research
In Vitro Enzymatic Assay Systems for Aconitase and Citrate (B86180) Synthase
In vitro enzymatic assay systems are fundamental for characterizing the interactions of fluorocitric acid with key enzymes like aconitase and citrate synthase. These assays allow for precise measurements of enzyme activity and inhibition kinetics under controlled conditions.
Aconitase Inhibition Studies: The classical understanding of fluorocitrate's toxic action centers on its inhibition of aconitase, an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle.
Assay Principle: Aconitase activity is typically measured spectrophotometrically, often by monitoring the formation or consumption of a product at a specific wavelength. For instance, one unit of aconitase activity can be defined by a change in absorbance at 240 nm, reflecting the conversion of cis-aconitate.
Inhibition Mechanism: Studies have shown that the inhibition of aconitase by fluorocitrate is reversible. The active inhibitory isomer, (+)-erythro-2-fluorocitrate, acts as a mechanism-based inhibitor. Upon binding to aconitase, it is converted to fluoro-cis-aconitate, followed by the addition of hydroxide (B78521) and loss of fluoride (B91410) to form 4-hydroxy-trans-aconitate (HTn). This HTn then binds very tightly, though non-covalently, to the enzyme, leading to its inactivation. The crystal structure of the aconitase-inhibitor complex has revealed specific interactions, including four hydrogen bonds involving HTn, water bound to the [4Fe–4S] cluster, Asp-165, and His-167, which contribute to the tight binding.
Citrate Synthase Activity Studies: Citrate synthase is responsible for the "lethal synthesis" of fluorocitrate, condensing fluoroacetyl-CoA with oxaloacetate.
Comparative Kinetics: Research indicates that the enzymatic formation of fluorocitrate by citrate synthase proceeds at a significantly slower rate compared to the synthesis of natural citrate. Specifically, fluorocitrate formation has been observed to occur at approximately 1/350th the rate of citrate synthesis under comparable conditions in enzymatic systems.
Competitive Inhibition: Fluoroacetyl-CoA itself acts as a potent competitive inhibitor of citrate synthesis in these enzymatic systems, suggesting that high concentrations of natural acetate (B1210297) could potentially counteract fluorocitrate formation by competing for fluoroacetyl-CoA synthesis.
These in vitro systems provide crucial insights into the molecular basis of fluorocitrate's action and the enzymes involved in its formation and inhibition.
Spectrophotometric and Chromatographic Methods for Fluorocitrate Detection and Quantification
Spectrophotometric and chromatographic methods are essential for the detection, identification, and quantification of fluorocitrate in biological samples and experimental settings.
Early Identification: Historically, fluorocitrate was identified using a combination of chromatographic techniques, its characteristic aconitase inhibition, and infra-red spectrometric analysis.
Indirect Detection via Citrate Accumulation: A hallmark of fluorocitrate intoxication is the accumulation of citrate in various tissues and bodily fluids due to aconitase inhibition. Elevated citrate levels in blood, for instance, can serve as an indicator of fluorocitrate poisoning.
Advanced Chromatographic Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is widely used for the qualitative and quantitative analysis of fluorinated compounds, including fluoroacetate (B1212596) and, by extension, fluorocitrate, in complex biological matrices like plasma. LC-MS/MS methods offer high sensitivity and selectivity, allowing for the detection of compounds at trace levels. For example, a method for fluoroacetic acid in human plasma demonstrated good linearity (r > 0.999) over a range of 0.5-500.0 µg/L, with detection limits as low as 0.14 µg/L.
Gas Chromatography-Mass Spectrometry (GC-MS): While often requiring derivatization of the analytes to enhance volatility, GC-MS is another established method for the analysis of fluoroacetic acid and related compounds.
Ion Chromatography-Mass Spectrometry (IC-MS): An accelerated solvent extraction-ion chromatography-mass spectrometry (ASE-IC-MS) method has been developed for direct determination of fluoroacetic acid in human blood and urine without derivatization, offering simplicity and efficiency. In IC-MS, fluoroacetate typically yields a strong negative deprotonated molecular ion at m/z -77.0 in electrospray ionization (ESI) mode.
Data Table: Example LC-MS/MS Performance for Fluoroacetic Acid (Precursor to Fluorocitrate)
| Parameter | Value | Source |
| Linearity (r) | >0.999 | |
| Detection Limit | 0.14 µg/L | |
| Quantification Limit | 0.47 µg/L | |
| Recovery (Blood) | 93.4%-95.8% | |
| Recovery (Urine) | 96.2%-98.4% | |
| Intra-day RSD (Blood) | 0.8%-1.6% | |
| Inter-day RSD (Blood) | 2.3%-3.8% | |
| Matrix Effect (Blood) | -7.4% | |
| Matrix Effect (Urine) | -3.0% |
These methods are crucial for monitoring exposure, diagnosing poisoning, and conducting detailed pharmacokinetic and pharmacodynamic studies of fluorocitrate and its precursors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of Enzyme Reactions
Quantum Mechanics/Molecular Mechanics (QM/MM) modeling is a sophisticated computational approach used to investigate enzyme-catalyzed reactions involving this compound. This hybrid method combines the accuracy of quantum mechanics (QM) for the chemically active site with the efficiency of molecular mechanics (MM) for the surrounding protein environment.
Application to "Lethal Synthesis": QM/MM modeling has been particularly effective in explaining the "lethal synthesis" of fluorocitrate by citrate synthase. These studies delve into the intricate details of the enzyme's mechanism, such as the enantioselective enolization of fluoroacetyl-coenzyme A, which is a critical step in fluorocitrate formation.
Reaction Pathway Analysis: Researchers utilize QM/MM to calculate potential energy surfaces and identify reaction intermediates. For instance, studies on proton abstraction from fluoroacetyl-CoA in citrate synthase using high-level ab initio QM/MM methods have indicated that the formation of an E-enolate intermediate is favored.
Enantioselectivity Insights: QM/MM calculations, specifically comparing pro-R and pro-S proton abstraction in citrate synthase at the CCSD(T)-in-DFT//MM level, have successfully reproduced the correct enantioselectivity observed in the enzymatic synthesis of fluorocitrate. This demonstrates the method's capability to provide detailed chemical insights into enzyme specificity.
QM/MM modeling complements experimental studies by providing atomic-level insights into the reaction mechanisms and the factors governing enzyme specificity and inhibition by fluorocitrate.
Genetic and Mutational Studies in Microbial and Cellular Models
Genetic and mutational studies in microbial and cellular models provide powerful tools to understand the biological consequences of this compound and the underlying genetic determinants of its metabolism and effects.
Microbial Models: Microorganisms serve as excellent models for genetic studies due to their biochemical continuity with higher organisms and ease of manipulation.
Aconitase Gene Inactivation: In Staphylococcus epidermidis, genetic inactivation of the aconitase gene (acnA or citB) has been employed to investigate the role of central metabolism in polysaccharide intercellular adhesin (PIA) synthesis. While partial biochemical inhibition with fluorocitrate increased PIA accumulation, its inherent toxicity limited the usable concentration range. Genetic inactivation of aconitase provided a means to overcome this limitation and enable a more detailed analysis of metabolic function.
Metabolic Engineering: Model organisms like Escherichia coli and Saccharomyces cerevisiae, along with other bacterial species such as Clostridium sp., Bacillus sp., and Pseudomonas sp., are extensively used in metabolic engineering. Advanced genetic manipulation tools, including CRISPR-Cas systems, allow for targeted modifications of microbial genomes to introduce specific mutations, remove inhibitory elements, or integrate novel biosynthetic pathways, which can be applied to study or engineer responses to fluorinated compounds.
Cellular Models:
Astrocyte and Neuronal Studies: Fluorocitrate is frequently utilized as a specific metabolic inhibitor of astrocytes in cellular models to study astrocytic functions. However, research indicates that at high concentrations (e.g., ≥250 µ
Comparative Biochemistry and Fluorocitrate Analogues
Studies with Fluoroacetate (B1212596) and Other Fluorinated Carboxylic Acids
The toxicity of fluorocitric acid is intrinsically linked to its precursor, fluoroacetate, through a process termed "lethal synthesis". wikipedia.orgoxfordreference.comregulations.gov Fluoroacetate itself is not the primary toxic agent but serves as a Trojan horse, entering key metabolic pathways due to its structural similarity to acetate (B1210297). uwec.edu Within the mitochondria, the enzyme acetyl-CoA synthetase converts fluoroacetate into fluoroacetyl-CoA. wikipedia.org Subsequently, citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate, producing (-)-erythrofluorocitrate, the active toxic compound that inhibits the enzyme aconitase. uwec.eduwikipedia.orgescholarship.org This metabolic conversion is the critical step that transforms a relatively innocuous molecule into a potent enzyme inhibitor. nih.govresearchgate.net
The toxicity of other fluorinated carboxylic acids is highly dependent on the position of the fluorine atom. Studies on ω-fluorocarboxylic acids (F-(CH2)n-COOH) have shown that compounds with an even number of carbon atoms are toxic because they undergo β-oxidation to yield fluoroacetate, which can then enter the lethal synthesis pathway. mmsl.cz In contrast, those with an odd number of carbon atoms are degraded to the less toxic 3-fluoropropionic acid. mmsl.cz This demonstrates that the potential to be metabolized into fluoroacetyl-CoA is a key determinant of toxicity for this class of compounds. The presence and position of the fluorine atom can dramatically alter the biochemical properties and metabolic fate of the molecule. researchgate.netacs.org For instance, while fluoroacetate is readily converted to a potent toxin, trifluoroacetic acid is non-toxic. mmsl.cz
While fluoroacetate must be metabolically activated, fluorocitrate is a direct inhibitor of aconitase. unl.eduunl.edu However, studies comparing the direct administration of both compounds have found that fluoroacetate can appear more potent parenterally or orally. unl.eduunl.edu This paradoxical finding is thought to be due to differences in transport across cell membranes; the smaller fluoroacetate molecule is more readily absorbed by tissues than the larger, more polar fluorocitrate molecule. unl.eduunl.edu
| Characteristic | Fluoroacetate | Fluorocitrate |
|---|---|---|
| Toxicity Mechanism | Precursor to the active toxin; undergoes "lethal synthesis". wikipedia.orgregulations.gov | Active inhibitor of the enzyme aconitase. wikipedia.orgontosight.ai |
| Enzymatic Conversion | Converted by acetyl-CoA synthetase and citrate synthase. wikipedia.orgescholarship.org | Acts directly on aconitase. nih.govfordham.edu |
| Cellular Uptake | More readily absorbed by tissues due to its smaller size. unl.edu | Less readily absorbed, appearing less potent when administered directly. unl.eduunl.edu |
| Primary Biochemical Effect | Enters the citric acid cycle to form fluorocitrate. uwec.edu | Inhibits the conversion of citrate to isocitrate, halting the citric acid cycle. wikipedia.orgwikipedia.org |
Comparative Analysis of Fluorocitrate Effects Across Biological Systems
The biochemical and physiological effects of fluorocitrate poisoning, often studied through the administration of its precursor fluoroacetate, exhibit significant variation across different biological systems and species. regulations.govnih.gov These species-specific differences are notable in the primary organ systems affected, the lethal dose, and the clinical signs observed. regulations.govnih.gov Traditionally, poisoned animals have been categorized based on whether the primary symptoms are cardiac or related to the central nervous system (CNS), though most species show a mix of signs. regulations.govnih.gov
A comparative study between rats and dogs highlighted these species-dependent responses. nih.gov In rats administered fluoroacetate, there was a significant (15-fold) increase in heart citrate concentrations and a corresponding 46% depletion in cardiac ATP. nih.gov In contrast, dogs experienced a much less pronounced (two- to three-fold) accumulation of citrate in the heart and serum, with no significant reduction in heart ATP. nih.gov However, in dogs, the elevation of serum citrate directly correlated with the onset of severe clinical signs and death. nih.gov Furthermore, dogs treated with fluorocitrate exhibited a significant reduction in serum total calcium, consistent with symptoms of hypocalcemia like tremors and convulsions, an effect not observed in rats. nih.gov
Metabolically active tissues such as the heart, kidney, and spleen tend to accumulate the highest levels of citrate after fluoroacetate poisoning. regulations.gov The liver, despite its high metabolic rate, typically accumulates little citrate. regulations.gov The rate of metabolism is a general determinant of tolerance, with animals having lower metabolic rates often showing greater resistance. wikipedia.org Some native Australian herbivores and seed-eating birds that consume fluoroacetate-producing plants have developed a remarkable tolerance, with some emu populations tolerating doses 150 times higher than unexposed populations. wikipedia.org This suggests the evolution of specific detoxification or metabolic adaptation mechanisms in these species.
| Biological System | Key Findings from Fluoroacetate/Fluorocitrate Exposure | References |
|---|---|---|
| Rats | Marked 15-fold increase in heart citrate; 46% depletion of heart ATP. No significant decrease in serum calcium. | nih.gov |
| Dogs | Less citrate accumulation (2-3 fold) in the heart. Serum citrate elevation correlates with death. Significant decrease in serum calcium, leading to CNS symptoms (tremors, convulsions). | nih.gov |
| Pigs | Susceptible to poisoning, with death resulting from both ventricular fibrillation and respiratory depression. | regulations.gov |
| Australian Herbivores (e.g., Western Grey Kangaroos) | High tolerance; capable of safely consuming plants containing fluoroacetate due to natural selection and co-evolution. | wikipedia.org |
| Birds (e.g., Emus) | Some populations show extremely high tolerance (up to 150x that of other populations) to fluoroacetate. | wikipedia.org |
| General (Tissue-Specific) | Metabolically active tissues (heart, kidney, spleen) accumulate the most citrate. The liver accumulates very little. | regulations.govunl.edu |
Design and Application of Fluorocitrate as a Biochemical Probe
Fluorocitrate's potent and specific inhibition of aconitase makes it an invaluable tool, or biochemical probe, for studying cellular metabolism. ontosight.aiontosight.ai Its ability to selectively shut down the citric acid cycle at a specific point allows researchers to investigate metabolic pathways and the distinct roles of different cell types within complex tissues. nih.govnih.gov
A primary application of fluorocitrate is in neurobiology to differentiate between glial and neuronal metabolism. nih.govcapes.gov.br In the brain, fluoroacetate and fluorocitrate are preferentially taken up by glial cells (specifically astrocytes). nih.govcapes.gov.br This selective uptake leads to the targeted inhibition of the glial tricarboxylic acid (TCA) cycle, while neuronal metabolism remains largely unaffected. nih.gov For example, intrastriatal injection of fluorocitrate in rats caused a 95% reduction in the formation of glutamine from acetate (a glial-specific substrate) without impacting glucose metabolism in neurons. nih.gov This application has been crucial for understanding glial-neuronal interactions, particularly the role of glia in supplying precursors for neurotransmitters like glutamate (B1630785) and GABA. nih.gov
The design of fluorocitrate as a probe is rooted in its mechanism of action, which is more complex than simple competitive inhibition. It is now understood to be a "suicide substrate" or a mechanism-based inactivator of aconitase. nih.govfordham.edu The enzyme itself catalyzes the conversion of the (-)-erythro isomer of fluorocitrate into a subsequent product that binds extremely tightly to the active site. pnas.orgnih.gov Aconitase first converts fluorocitrate to fluoro-cis-aconitate; this intermediate is then hydrated, leading to the elimination of the fluoride (B91410) ion and the formation of 4-hydroxy-trans-aconitate (HTn). pnas.orgnih.gov It is this HTn molecule that acts as a very potent, tightly-binding inhibitor, effectively inactivating the enzyme. pnas.orgnih.gov This detailed understanding of its interaction with aconitase enhances its utility as a precise biochemical tool.
| Application Area | Biological System/Model | Specific Use and Key Findings | References |
|---|---|---|---|
| Neuroscience | Rat brain (in vivo) | Used to selectively inhibit glial cell metabolism, demonstrating that substrates like acetate and citrate are primarily metabolized by glia, not neurons. | nih.gov |
| Metabolic Studies | Rat brain | Used to study glial-neuronal relationships by blocking the glial TCA cycle and observing the reduced formation of glutamine, a key precursor for neurotransmitters. | nih.gov |
| Enzymology | Purified aconitase | Used to elucidate the catalytic mechanism of aconitase. Fluorocitrate acts as a mechanism-based inactivator, being converted to the tightly-binding inhibitor 4-hydroxy-trans-aconitate. | pnas.orgnih.gov |
| Cell Biology | Erythroid progenitor cells | Used as an active site inhibitor of aconitase to demonstrate that aconitase activity is critical for red blood cell differentiation. | ashpublications.org |
| Toxicology | Rats and Dogs | Used as an investigational probe to show that serum citrate levels can serve as a peripheral indicator of toxicity for compounds that inhibit the TCA cycle. | nih.gov |
Q & A
Q. What experimental models are most suitable for studying fluorocitric acid’s effects on astrocytes?
- This compound is commonly studied in rodent models (e.g., Wistar rats) due to its role in glial activation and nociceptive processing. In vivo models allow observation of behavioral outcomes (e.g., pain preference ratios), while in vitro models (e.g., astrocyte cultures) enable mechanistic studies of metabolic pathways . Key considerations include selecting species with comparable glial responses and controlling variables like administration routes (intrathecal vs. systemic).
Q. How can researchers standardize this compound dosing to minimize variability in neuroinflammatory studies?
- Dose standardization requires pharmacokinetic profiling to account for blood-brain barrier permeability and metabolic clearance. For example, studies using 19F NMR can track this compound distribution in vivo, while enzyme-linked assays quantify its inhibitory effects on aconitase . Pilot studies should establish dose-response curves, particularly for chronic administration, to avoid off-target effects on non-astrocytic cells.
Q. What analytical techniques validate this compound’s interaction with metabolic pathways?
- High-performance liquid chromatography (HPLC) paired with mass spectrometry is used to detect this compound and its metabolites. Isotopic labeling (e.g., ¹⁴C or ³H) can trace its incorporation into the tricarboxylic acid (TCA) cycle, while fluorometric assays measure competitive inhibition of citrate synthase .
Advanced Research Questions
Q. How can contradictory findings about this compound’s dual pro- and anti-nociceptive effects be resolved?
- Contradictions often arise from differences in administration timing, model specificity (e.g., neuropathic vs. inflammatory pain), or interaction with other glial mediators (e.g., TNF-α or IL-1β). Meta-analyses comparing studies using PICOT frameworks (Population: rodent strain; Intervention: dosage/duration; Comparison: saline/vehicle controls; Outcome: pain thresholds) can isolate variables . Advanced statistical models (e.g., multivariate regression) may account for confounding factors like sex differences or stress-induced glial activation.
Q. What methodologies address this compound’s off-target effects in studies of synaptic plasticity?
- Co-administration with selective glial inhibitors (e.g., minocycline for microglia) or genetic tools (e.g., GFAP-Cre mice) can isolate astrocyte-specific effects. Electrophysiological recordings (patch-clamp) paired with calcium imaging differentiate this compound’s direct neuronal actions from secondary glial modulation .
Q. How should researchers design studies to investigate this compound’s role in multi-system pathologies (e.g., stroke or neurodegeneration)?
- Systems biology approaches, such as transcriptomic profiling of glial cells post-administration, identify pathway crosstalk (e.g., oxidative stress or autophagy). Longitudinal designs with time-lapsed MRI or PET imaging track dynamic changes in astrocyte activation and neuronal survival .
Methodological Best Practices
Q. What statistical approaches are recommended for behavioral data with high variance (e.g., preference ratios)?
- Non-parametric tests (e.g., Mann-Whitney U) accommodate skewed distributions common in behavioral assays. Mixed-effects models account for repeated measurements over time, as seen in multi-day preference ratio studies .
Q. How can in vitro and in vivo findings be reconciled in this compound research?
- Use translational frameworks like the “three Rs” (Replace, Reduce, Refine). For example, organoid models bridge in vitro and in vivo observations by replicating human astrocyte-neuron interactions. Cross-species comparative studies validate conserved mechanisms .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in this compound preparation and storage?
- Document synthesis methods (e.g., purity ≥98% via HPLC) and storage conditions (e.g., −80°C in aliquots to prevent degradation). Publish raw data (e.g., NMR spectra) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers handle conflicting data on this compound’s pharmacokinetics across species?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
